3-({1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole
Description
Properties
IUPAC Name |
3-[1-(5-ethylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxy-1,2,5-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S3/c1-2-10-3-4-12(19-10)21(16,17)15-6-5-9(8-15)18-11-7-13-20-14-11/h3-4,7,9H,2,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILZBWCNKYQIMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(C2)OC3=NSN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. One common approach involves the following steps:
Synthesis of 5-Ethylthiophene-2-sulfonyl chloride: This can be achieved by reacting 5-ethylthiophene with chlorosulfonic acid under controlled conditions.
Formation of the Pyrrolidine Derivative: The pyrrolidine ring is synthesized by reacting an appropriate amine with a suitable carbonyl compound, followed by cyclization.
Coupling Reaction: The 5-ethylthiophene-2-sulfonyl chloride is then reacted with the pyrrolidine derivative to form the sulfonylated pyrrolidine intermediate.
Final Assembly: The sulfonylated pyrrolidine intermediate is then reacted with a thiadiazole precursor under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-({1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiophene and pyrrolidine rings can be oxidized under suitable conditions.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
Biological Activities
Research indicates that thiadiazole derivatives possess a wide range of biological activities, including:
- Anticancer Activity : Compounds containing thiadiazole rings have been associated with anticancer properties. Studies have shown that 1,3,4-thiadiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
- Antimicrobial Properties : The compound has shown promising results in antimicrobial assays. Thiadiazole derivatives have been evaluated for their efficacy against both gram-positive and gram-negative bacteria, as well as fungi. In vitro studies reported moderate antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Research has indicated that thiadiazole derivatives can exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. These compounds may inhibit pro-inflammatory cytokines and reduce inflammation in various models .
- Antidiabetic Activity : Some studies suggest that thiadiazole derivatives can improve insulin sensitivity and reduce blood glucose levels in diabetic models. This highlights their potential role in managing diabetes and related metabolic disorders .
Case Studies
Several case studies have documented the synthesis and biological evaluation of thiadiazole derivatives:
- Synthesis and Evaluation of Antimicrobial Activity : A study synthesized various 1,3,4-thiadiazole derivatives and evaluated their antimicrobial activity using the disc diffusion method. The results indicated that certain derivatives exhibited significant antibacterial activity against selected strains .
- Cytotoxicity Studies : Another research focused on the cytotoxic effects of thiadiazole derivatives on cancer cell lines. The study utilized molecular docking techniques to predict interactions between the compounds and target proteins involved in cancer progression .
- Pharmacological Screening : In a comprehensive screening of new thiadiazole derivatives, researchers assessed multiple biological activities including analgesic, antipyretic, and anti-inflammatory effects. The findings suggested that these compounds could serve as lead candidates for drug development targeting various health conditions .
Mechanism of Action
The mechanism of action of 3-({1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
BK14294: 3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole
- Structural Differences: Substituent on Pyrrolidine: The target compound has a 5-ethylthiophen-2-yl sulfonyl group, while BK14294 features a benzofuran-2-carbonyl group . In contrast, the benzofuran carbonyl in BK14294 may offer moderate electron withdrawal with aromatic conjugation. Lipophilicity: The ethyl group on the thiophene in the target compound likely enhances lipophilicity compared to BK14294’s benzofuran, which contains polar oxygen atoms. This could influence membrane permeability and metabolic stability.
BK14304: 3-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(1,2-oxazole-5-carbonyl)piperidine
- Core Heterocycle: The target compound’s 1,2,5-thiadiazole differs from BK14304’s 1,2,4-oxadiazole and oxazole moieties .
- Backbone Flexibility :
- The pyrrolidine-ether linkage in the target compound may confer conformational rigidity, whereas BK14304’s piperidine and methylene linker could allow greater flexibility, affecting binding to biological targets.
Biological Activity
3-({1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 330.4 g/mol. Its structure includes a thiadiazole ring, which is known for various biological activities including anticancer properties.
Cytotoxic Properties
Research indicates that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. A review highlighted that compounds similar to this compound have shown promising results:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT116 (Colon Cancer) | 3.29 |
| Compound B | H460 (Lung Cancer) | 10.0 |
| Compound C | MCF-7 (Breast Cancer) | 0.28 |
These findings suggest that the compound may possess similar anticancer properties, warranting further investigation into its efficacy against specific cancer types .
The mechanism by which thiadiazole derivatives exert their cytotoxic effects often involves the induction of apoptosis in cancer cells. For instance, studies have shown that certain derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazoles is highly influenced by their structural components. Modifications at specific positions on the thiadiazole ring or the attached substituents can enhance or diminish their anticancer properties. For example:
- Substituent Variability : The presence of electron-withdrawing groups has been associated with increased activity against tumor cells.
- Ring Modifications : Alterations in the thiadiazole ring structure can lead to significant changes in cytotoxicity profiles.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Study on Anticancer Activity : A study evaluated a series of thiadiazole derivatives against multiple cancer cell lines and found that modifications led to IC50 values ranging from 0.12 µM to 10 µg/mL depending on the specific structure .
- Docking Studies : In silico studies have suggested that certain derivatives bind effectively to tubulin, providing insights into their potential as microtubule-targeting agents .
Q & A
Q. Q1. What synthetic routes are effective for preparing 3-({1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole?
Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. A general approach includes:
Sulfonylation of Pyrrolidine: React 5-ethylthiophene-2-sulfonyl chloride with pyrrolidin-3-ol under basic conditions (e.g., triethylamine in dichloromethane) to yield the sulfonylated intermediate.
Thiadiazole Coupling: React the intermediate with 3-chloro-1,2,5-thiadiazole in a polar aprotic solvent (e.g., DMF) using a base (e.g., K₂CO₃) at 60–80°C for 6–12 hours.
Purification: Recrystallize from a DMF/ethanol (1:1) mixture to achieve >95% purity .
Key Reaction Parameters:
| Step | Reagents/Conditions | Time | Yield (%) |
|---|---|---|---|
| 1 | Et₃N, DCM, RT | 2 h | 70–80 |
| 2 | K₂CO₃, DMF, 70°C | 8 h | 60–70 |
Structural Characterization
Q. Q2. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR: Identify protons on the pyrrolidine ring (δ 2.5–3.5 ppm) and thiadiazole (δ 8.0–8.5 ppm). Sulfonyl groups show characteristic deshielding in ¹³C NMR (δ 110–120 ppm) .
- FTIR: Confirm sulfonyl (S=O, 1320–1350 cm⁻¹) and thiadiazole (C-S, 680–700 cm⁻¹) stretches .
- Elemental Analysis: Validate purity (>95%) by matching calculated vs. experimental C, H, N, S percentages .
Example Spectral Data:
| Functional Group | NMR Shift (ppm) | IR Stretch (cm⁻¹) |
|---|---|---|
| Pyrrolidine-CH₂ | 2.8–3.2 | - |
| Thiadiazole-C | 150–160 (¹³C) | 680–700 |
Advanced Structure-Activity Relationship (SAR) Studies
Q. Q3. How can researchers design analogs to probe the pharmacophore of this compound?
Methodological Answer: Focus on modular substitutions:
Pyrrolidine Modifications: Introduce alkyl/aryl groups at the 3-position to assess steric effects on sulfonylation efficiency .
Thiophene Variations: Replace 5-ethylthiophene with fluorinated or electron-withdrawing substituents to study electronic effects on bioactivity .
Thiadiazole Replacement: Substitute 1,2,5-thiadiazole with 1,3,4-thiadiazole or oxadiazole to evaluate heterocycle specificity .
SAR Design Table:
| Modification Site | Example Substituent | Biological Impact (Hypothetical) |
|---|---|---|
| Pyrrolidine-3-O | Methyl vs. benzyl | Alters membrane permeability |
| 5-Ethylthiophene | CF₃ vs. Cl | Modulates target binding affinity |
Resolving Contradictory Bioactivity Data
Q. Q4. How should researchers address discrepancies in reported biological activities of analogs?
Methodological Answer:
Validate Synthesis Conditions: Ensure consistent purity (e.g., HPLC) and stereochemistry (e.g., X-ray crystallography) across batches .
Assay Reproducibility: Re-test in multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols (IC₅₀, dose-response curves) .
Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to identify binding pose variations caused by minor structural changes .
Case Study: A 2021 study found that replacing pyrrolidine with piperidine reduced anticancer activity by 50%. Computational analysis revealed steric clashes in the ATP-binding pocket of EGFR .
In Silico Screening for Target Identification
Q. Q5. What computational strategies can prioritize biological targets for this compound?
Methodological Answer:
Pharmacophore Modeling: Use Schrödinger’s Phase to map electrostatic/hydrophobic features against kinase or GPCR libraries .
Molecular Dynamics (MD): Simulate ligand-protein stability (e.g., GROMACS) over 100 ns to identify stable binding modes .
ADMET Prediction: Employ SwissADME to optimize logP (<5), topological polar surface area (TPSA >80 Ų), and cytochrome P450 interactions .
Example Docking Results:
| Target Protein | Docking Score (kcal/mol) | Predicted Binding Site |
|---|---|---|
| EGFR Kinase | -9.2 | ATP-binding pocket |
| PARP-1 | -8.5 | NAD+ interaction domain |
Analytical Challenges in Stability Studies
Q. Q6. How can researchers assess the hydrolytic stability of the sulfonamide linkage?
Methodological Answer:
Forced Degradation: Incubate the compound in buffered solutions (pH 1–13) at 37°C for 24–72 hours. Monitor via HPLC for degradation products .
LC-MS/MS Identification: Characterize hydrolyzed fragments (e.g., 5-ethylthiophene-2-sulfonic acid) using high-resolution mass spectrometry .
Kinetic Analysis: Calculate half-life (t₁/₂) under physiological conditions (pH 7.4, 37°C) to guide formulation strategies .
Stability Data:
| pH | t₁/₂ (hours) | Major Degradant |
|---|---|---|
| 7.4 | 48 | Sulfonic acid |
| 1.2 | 12 | Thiadiazole ring-opened product |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
